molecular formula C19H16N2O2 B2754808 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 670259-01-5

1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B2754808
CAS No.: 670259-01-5
M. Wt: 304.349
InChI Key: AVFQMEROHOFTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a synthetic small molecule derived from the 3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold. This compound features an ethylamino substituent at position 1 and a methyl group at position 3. Its molecular formula is C₁₉H₁₇N₂O₂, with a molecular weight of 305.35 g/mol. This compound has been identified as a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), with low micromolar IC₅₀ values, making it a candidate for neurodegenerative disease therapeutics .

Properties

IUPAC Name

16-(ethylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-3-20-17-16-11-7-4-5-8-12(11)18(22)13-9-6-10-14(15(13)16)21(2)19(17)23/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFQMEROHOFTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves nucleophilic substitution reactions. One common method involves the reaction of a 1-substituted 3H-naphtho[1,2,3-de]quinoline-2,7-dione with an ethylamine source under controlled conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) with the presence of a base like potassium carbonate to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxides, while reduction results in amine derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione. Its mechanism of action primarily involves the inhibition of specific cellular pathways associated with cancer cell proliferation.

  • In vitro Studies : Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell growth in human colorectal (HCT-116) and breast (MCF-7) cancer cells, with values ranging from 1.9 to 7.52 μg/mL .
Cell LineIC50 (μg/mL)Reference
HCT-1161.9 - 7.52
MCF-7Active

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness is attributed to the naphthoquinone moiety, which can disrupt microbial cell membranes.

  • Microbial Studies : In experimental setups, this compound showed significant antibacterial effects against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives of this compound, indicating potent antimicrobial activity .
MicroorganismMIC (µg/mL)Reference
Mycobacterium smegmatis6.25
Pseudomonas aeruginosaSignificant

Targeting Specific Pathways

Research indicates that this compound acts as a competitive inhibitor of human apoptosis signal-regulating kinase 1 (ASK1), a key regulator in stress-induced apoptosis and inflammation pathways. The compound's binding affinity to ASK1 has been quantified with an IC50 value demonstrating effective inhibition .

Comparison with Similar Compounds

The biological activity of 1-(ethylamino)-3-methyl derivatives is influenced by substituents at positions 1 and 3. Below is a detailed comparison with structurally analogous compounds:

Structural and Functional Modifications

Substituent Variations at Position 1
  • 1-(Phenethylamino)-3-methyl (BRD 7389): Substituent: Phenethylamino (bulky arylalkyl group). Target: p90 ribosomal S6 kinase (RSK). Activity: Inhibits RSK with unquantified potency, highlighting selectivity for kinases beyond GSK-3β. The phenethyl group enhances hydrophobic interactions but may reduce blood-brain barrier permeability .
  • 1-Acetyl-3-methyl: Substituent: Acetyl (electron-withdrawing group). Activity: Lacks amino-mediated hydrogen bonding, resulting in reduced kinase inhibition. Primarily used as a screening compound for structural studies .
  • Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1): Substituent: Ethoxycarbonyl. Target: Apoptosis signal-regulating kinase 1 (ASK1). Activity: Inhibits ASK1 with a Kᵢ of 500 nM. The carboxylate group enables ionic interactions distinct from amino-substituted derivatives .
Substituent Variations at Position 3
  • 3-Methyl-1-methylamino: Substituent: Methylamino (smaller alkyl group). Activity: Reduced potency compared to ethylamino derivatives due to shorter chain length, limiting optimal binding in GSK-3β’s ATP pocket .

Structure-Activity Relationship (SAR) Insights

  • Position 1: Amino groups (ethylamino, phenylamino) are critical for kinase inhibition via hinge-region hydrogen bonding. Bulkier substituents (e.g., phenethylamino) shift selectivity to non-GSK-3β kinases (e.g., RSK) .
  • Position 3 :
    • Methyl groups stabilize the molecule’s conformation without steric clashes, unlike bulkier substituents .

Biological Activity

The compound 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a member of the naphthoquinoline family, which has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is C19H16N2OC_{19}H_{16}N_{2}O with a molecular weight of approximately 290.32 g/mol. It is characterized by a naphthoquinone structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC19H16N2OC_{19}H_{16}N_{2}O
Molecular Weight290.32 g/mol
Density1.4 g/cm³
Boiling Point502.3 °C
Flash Point257.6 °C

This compound exhibits various biological activities largely attributed to its ability to interact with cellular targets:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, demonstrating moderate to good antimicrobial activity against various strains .
  • Anticancer Properties : The compound has been investigated for its anticancer potential. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and the modulation of signaling pathways related to cell survival .

In Vitro Studies

Recent studies have highlighted the efficacy of this compound in inhibiting cancer cell proliferation:

  • Case Study : In a study involving the NCI-60 cancer cell line panel, the compound exhibited significant cytotoxicity across several cancer types. The results indicated that it may act through the inhibition of thioredoxin reductase (TrxR), leading to increased reactive oxygen species (ROS) and subsequent apoptosis .
  • Comparative Analysis : A COMPARE analysis revealed strong correlations with other known anticancer agents, suggesting similar mechanisms of action and reinforcing the potential therapeutic applications of this compound .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity:

  • Substituent Effects : The presence of the ethylamino group enhances solubility and bioavailability compared to other naphthoquinone derivatives. This modification may also influence its interaction with biological targets .

Medicinal Chemistry

Research into this compound is ongoing in medicinal chemistry for potential applications as:

  • Antimicrobial Agents : Its ability to combat bacterial and fungal infections positions it as a candidate for developing new antimicrobial therapies.
  • Cancer Therapeutics : Given its anticancer properties, further exploration into its use as a chemotherapeutic agent is warranted.

Industrial Applications

Beyond medicinal uses, this compound may find applications in:

  • Dyes and Pigments : The vibrant color properties associated with naphthoquinones make them suitable for use in dyes and pigments in various industrial applications .

Q & A

Q. What are the common synthetic routes for 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione, and how is structural purity ensured?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization. For example:

Starting Material : 2-hydroxy-1-naphthaldehyde derivatives react with ethyl chloroacetate under basic conditions (e.g., K₂CO₃) to form naphthofuran intermediates .

Functionalization : The ethylamino group is introduced via nucleophilic substitution or Schiff base formation with ethylamine derivatives .

Purification : Column chromatography (hexane:ethyl acetate) isolates the product, followed by spectroscopic validation (¹H/¹³C NMR, IR, MS). Key spectral markers include:

  • IR : NH₂ stretching (~3426 cm⁻¹), ester carbonyl (~1657 cm⁻¹) .
  • ¹H NMR : Ethyl group protons (δ 1.4 triplet, δ 4.4 quartet), NH₂ singlet (δ 6.48) .

Q. How is the biological activity of this compound initially screened in antimicrobial studies?

  • Methodological Answer :
  • Assay Design : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans).
  • Controls : Compare with standard antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
  • Data Interpretation : Minimum Inhibitory Concentration (MIC) values are calculated, with activity linked to structural features like the quinoline core and ethylamino substituent .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA to identify energetically favorable conditions .
  • Parameter Optimization : Screen solvents (DMF, THF), catalysts (e.g., Pd/C), and temperatures (80–120°C) via virtual simulations.
  • Validation : Compare predicted yields with experimental results (e.g., TLC monitoring) to refine protocols .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

  • Methodological Answer :
  • Variable Control : Standardize assay parameters (pH, inoculum size, incubation time) across studies.
  • Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting activity .
  • Mechanistic Studies : Use molecular docking to assess interactions with bacterial targets (e.g., DNA gyrase), correlating binding affinity with MIC discrepancies .

Q. How is the compound’s stability under varying pH and temperature conditions analyzed for pharmacokinetic studies?

  • Methodological Answer :
  • Accelerated Stability Testing :
ConditionpH RangeTemperature (°C)Duration (Days)Degradation Analysis
Acidic1.2–3.0377HPLC-MS
Neutral6.8–7.42530NMR
Oxidative7.04014Spectrophotometry
  • Degradation Products : Identified via LC-MS and compared with synthetic standards .

Data Contradiction Analysis

Q. Why do spectral data (e.g., NMR shifts) vary across studies for this compound?

  • Methodological Answer :
  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts. For example, NH₂ protons may appear downfield in DMSO-d₆ due to hydrogen bonding .
  • Dynamic Effects : Rotameric equilibria of the ethylamino group can split signals in ¹H NMR. Variable-temperature NMR (e.g., 298–323 K) resolves this .

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) impact the compound’s physicochemical properties?

  • Methodological Answer :
  • Comparative Table :
SubstituentLogPSolubility (mg/mL)Melting Point (°C)
-CH₃2.80.15198–200
-C₂H₅3.10.08185–187
  • Trends : Longer alkyl chains increase lipophilicity (LogP) but reduce aqueous solubility, critical for bioavailability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.